4,4-Bis(fluoromethyl)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H13F2N |
|---|---|
Molecular Weight |
149.18 g/mol |
IUPAC Name |
4,4-bis(fluoromethyl)piperidine |
InChI |
InChI=1S/C7H13F2N/c8-5-7(6-9)1-3-10-4-2-7/h10H,1-6H2 |
InChI Key |
CTJRZENDPUMHAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CF)CF |
Origin of Product |
United States |
Synthetic Methodologies for 4,4 Bis Fluoromethyl Piperidine and Analogous Structures
Strategies for Introducing Fluoromethyl Groups at the 4-Position
The introduction of fluoromethyl groups onto a piperidine (B6355638) scaffold is a critical step in the synthesis of the target compound. This is often achieved by first synthesizing a precursor molecule bearing hydroxyl groups, which are then converted to the corresponding fluorides.
Nucleophilic Fluorination Approaches (e.g., using fluoride (B91410) anions, DAST analogues)
Nucleophilic fluorination is a common method for introducing fluorine into organic molecules. This approach typically involves the displacement of a leaving group by a fluoride ion. In the context of synthesizing 4,4-bis(fluoromethyl)piperidine, a suitable precursor would be a protected 4,4-bis(hydroxymethyl)piperidine derivative. The hydroxyl groups can be converted into good leaving groups, such as tosylates or mesylates, which are then displaced by a nucleophilic fluoride source.
Alternatively, and more directly, deoxofluorinating agents can be employed to convert the hydroxyl groups directly to fluorides. Diethylaminosulfur trifluoride (DAST) and its analogues are widely used for this purpose. The reaction of a diol, such as N-Boc-4,4-bis(hydroxymethyl)piperidine, with DAST proceeds through the formation of an intermediate alkoxyaminosulfur difluoride, which then undergoes intramolecular nucleophilic attack by fluoride to yield the fluorinated product.
| Reagent Class | Example Reagent | Precursor | Product | Key Features |
| Fluoride Anions | Potassium Fluoride (KF) with a phase-transfer catalyst | N-Boc-4,4-bis(tosyloxymethyl)piperidine | N-Boc-4,4-bis(fluoromethyl)piperidine | Requires prior activation of hydroxyl groups. |
| DAST Analogues | Diethylaminosulfur Trifluoride (DAST) | N-Boc-4,4-bis(hydroxymethyl)piperidine | N-Boc-4,4-bis(fluoromethyl)piperidine | Direct conversion of alcohols to fluorides. |
| DAST Analogues | Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) | N-Boc-4,4-bis(hydroxymethyl)piperidine | N-Boc-4,4-bis(fluoromethyl)piperidine | Often provides higher yields and fewer byproducts compared to DAST. |
Deoxofluorination Reactions on Precursors
Deoxofluorination is a powerful technique for the direct conversion of hydroxyl groups to carbon-fluorine bonds. A key precursor for the synthesis of this compound is tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate. This diol can be synthesized from N-Boc-4-piperidone through a series of reactions involving the formation of a diester at the 4-position, followed by reduction. The reduction of the ester groups to primary alcohols is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) chem-soc.sirsc.org.
Once the diol precursor is obtained, deoxofluorination can be carried out using reagents such as DAST chemicalbook.com. The reaction involves the activation of the hydroxyl groups by the fluorinating agent, followed by nucleophilic substitution with fluoride. It is crucial to control the reaction conditions to avoid potential side reactions.
Table of Deoxofluorination Reagents and Conditions for Diols
| Reagent | Typical Solvent | Temperature Range (°C) | Reference for analogous transformations |
| Diethylaminosulfur Trifluoride (DAST) | Dichloromethane (DCM) | -78 to room temperature | researchgate.net |
| Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) | Tetrahydrofuran (THF) | -78 to room temperature | researchgate.net |
| 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead™) | Dichloromethane (DCM) | Room temperature | nih.gov |
Cyclization and Annulation Reactions for Piperidine Ring Formation
An alternative synthetic strategy involves the construction of the piperidine ring with the desired substituents already in place or introduced during the cyclization process. Transition metal-catalyzed reactions are particularly effective for this purpose.
Transition Metal-Catalyzed Cyclizations
Both palladium and rhodium complexes have been extensively used to catalyze the formation of piperidine rings. These methods offer high efficiency and stereocontrol.
Palladium-catalyzed reactions, such as the Heck reaction and other annulation strategies, are powerful tools for the synthesis of substituted piperidines. These reactions typically involve the coupling of an amine with a diene or a related unsaturated system. For the synthesis of a 4,4-disubstituted piperidine, a suitably substituted precursor could be cyclized in the presence of a palladium catalyst. Subsequent hydrogenation of any resulting double bonds would yield the saturated piperidine ring. While not specifically documented for this compound, the general applicability of palladium catalysis in piperidine synthesis is well-established whiterose.ac.uk.
Rhodium catalysts are highly effective in the dearomatization and subsequent hydrogenation of pyridine (B92270) derivatives to form substituted piperidines google.com. This approach allows for the stereoselective synthesis of highly functionalized piperidines. A potential, though challenging, route to this compound could involve the synthesis of a pyridine precursor bearing two fluoromethyl groups at the 4-position. This substituted pyridine would then be subjected to a rhodium-catalyzed dearomatization-hydrogenation process to afford the desired saturated heterocyclic product. This method has been successfully applied to the synthesis of various fluorinated piperidines, demonstrating its potential for accessing complex substitution patterns google.com.
Multi-Component Reactions (MCRs) for Piperidine Scaffolds
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the initial components. nih.gov These reactions are valued for their high atom economy and ability to rapidly generate libraries of structurally diverse molecules, including complex piperidine derivatives. nih.govresearchgate.net
The Ugi four-component reaction (U-4CR) is a prominent MCR that involves the combination of a carbonyl compound (an aldehyde or ketone), an amine, a carboxylic acid, and an isocyanide. mdpi.com The reaction proceeds through the formation of an imine from the amine and carbonyl, which is then attacked by the isocyanide to form a nitrilium intermediate. This intermediate is subsequently trapped by the carboxylic acid, and an intramolecular Mumm rearrangement yields the final α-acylamino carboxamide product. nih.gov
The U-4CR has been successfully applied to the synthesis of complex piperidine scaffolds. For instance, by using a piperidone derivative as the carbonyl component, this reaction can rapidly assemble substituted 4-aminopiperidine-4-carboxylic acid structures. researchgate.net This strategy has been employed in the efficient synthesis of pharmaceutical agents like carfentanil and remifentanil, demonstrating its utility in creating functionally rich piperidine cores in fewer steps and with better yields than previous methods. researchgate.net The versatility of the U-4CR allows for the creation of diverse libraries by varying each of the four starting components. nih.gov
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of piperidine synthesis, Mannich-type reactions, particularly stereoselective variants, are instrumental in creating the core heterocyclic structure. researchgate.net These reactions can be designed as three-component processes, bringing together an aldehyde, an amine, and a compound with an enolizable carbonyl group. rsc.org
Inspired by the biosynthesis of piperidine alkaloids, where the Δ¹-piperideine ring is a key intermediate, synthetic methods have been developed using a stereoselective three-component vinylogous Mannich-type reaction (VMR). rsc.orgrsc.org This approach can utilize a functionalized dienolate, an aldehyde, and an amine to assemble multi-substituted chiral piperidines. The resulting dihydropyridinone adduct serves as a versatile intermediate that can be further elaborated to access a variety of complex piperidine-based natural products and their analogs. rsc.org Asymmetric induction in Mannich reactions can be achieved through several strategies, including the use of chiral substrates, chiral auxiliaries, or asymmetric catalysis. researchgate.net
Radical-Mediated Cyclization Pathways
Radical-mediated reactions offer unique pathways for the construction of cyclic systems, including the piperidine skeleton. These methods often involve the generation of a radical species that subsequently undergoes an intramolecular cyclization. Polysubstituted piperidines can be prepared via the cyclization of α-aminoalkyl radicals onto unactivated double bonds.
A modern approach leverages a radical relay mechanism, such as the Hofmann-Löffler-Freytag (HLF) reaction, to achieve remote C-H functionalization. nih.gov In this process, an N-centered radical undergoes a 1,5-hydrogen atom transfer (HAT) to generate a carbon-centered radical at the δ-position. This δ-radical can then be intercepted by a reagent to form a new bond. An enantioselective variant of this process has been developed for δ C-H cyanation by intercepting the N-centered radical relay with a chiral copper catalyst. The resulting δ-amino nitriles can be subsequently reduced and cyclized to furnish enantioenriched piperidines, representing an unconventional (5+1) synthetic approach to these heterocycles. nih.gov Copper-controlled divergent cyclization of benzamides has also been shown to produce cyanated isoquinolinediones through a radical-mediated pathway. rsc.org
Intramolecular Amination and Cyclization Routes
Intramolecular cyclization is a direct and common strategy for synthesizing piperidine rings. nih.gov These routes involve the formation of a carbon-nitrogen bond where the nitrogen atom is part of the same molecule as the carbon atom it attacks.
One powerful method involves the intramolecular C-H amination of N-fluoride amides, which can be catalyzed by copper complexes. acs.org This transformation allows for the synthesis of both pyrrolidines and piperidines. Mechanistic studies suggest that the reaction pathway is more favorable with N-fluoro substrates compared to N-chloro analogues, highlighting the unique reactivity of the N-F bond. acs.org Another strategy is a fluorination-induced intramolecular cyclization, where a cationic fluorinating agent like Selectfluor acts as both a fluoride source and a trigger for the cyclization of substrates such as N-(2-(cyclohex-1-en-1-yl)ethyl)benzamide to form fluoro-substituted spiro-heterocycles with high diastereoselectivity. rsc.org These methods showcase the utility of intramolecular reactions in constructing complex, fluorinated piperidine-containing structures.
Hydrogenation and Reduction Strategies for Fluorinated Piperidine Cores
The catalytic hydrogenation of readily available fluorinated pyridines is one of the most direct and efficient strategies for accessing fluorinated piperidines. nih.gov This approach avoids the often challenging direct introduction of fluorine onto a pre-existing piperidine ring. Various catalytic systems have been developed to achieve high efficiency and selectivity in this transformation.
A robust and simple method employs a heterogeneous palladium catalyst, specifically Pd(OH)₂ on carbon, in the presence of a Brønsted acid (aqueous HCl) in methanol. nih.govacs.org This system allows for the cis-selective hydrogenation of a wide range of fluoropyridines, yielding the corresponding (multi)fluorinated piperidines. A key advantage of this protocol is its chemoselectivity, enabling the reduction of the fluoropyridine ring while tolerating other reducible groups like benzene (B151609) and imidazole (B134444) rings. nih.govacs.org The method is also tolerant to air and moisture, adding to its practical utility. acs.org
Another powerful strategy is the one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) of fluoropyridine precursors. nih.gov This process provides highly diastereoselective access to all-cis-(multi)fluorinated piperidines. The reaction first involves a rhodium-catalyzed dearomatization event, followed by the complete saturation of the resulting intermediates through hydrogenation. nih.govresearchgate.net This methodology has been successfully applied to prepare analogues of commercial drugs containing fluorinated piperidine motifs. nih.gov
Furthermore, rhodium-catalyzed asymmetric reductive transamination of pyridinium (B92312) salts offers an effective route to chiral piperidines, including fluorinated derivatives. researchgate.netdicp.ac.cn This method introduces a chiral primary amine under reducing conditions, which displaces the original nitrogen atom of the pyridine ring while inducing chirality in the final piperidine product with excellent diastereo- and enantioselectivity. researchgate.net
Table 2: Comparison of Hydrogenation Strategies for Fluorinated Piperidines
| Method | Catalyst System | Key Features | Selectivity | Source |
|---|---|---|---|---|
| Heterogeneous Hydrogenation | Pd(OH)₂/C, aq. HCl, MeOH | Robust, simple, tolerates other arenes. | cis-selective | nih.gov, acs.org |
| Dearomatization-Hydrogenation (DAH) | Rhodium complex | One-pot process, highly diastereoselective. | all-cis | nih.gov, researchgate.net |
| Asymmetric Reductive Transamination | [Cp*RhCl₂]₂, HCOOH | Access to chiral piperidines from pyridinium salts. | Excellent diastereo- and enantioselectivity. | researchgate.net, dicp.ac.cn |
Catalytic Hydrogenation of Fluoropyridines
Catalytic hydrogenation is a primary method for the synthesis of fluorinated piperidines from readily available fluoropyridine precursors. This approach involves the reduction of the aromatic pyridine ring to a saturated piperidine ring. The choice of catalyst and reaction conditions is critical to ensure high yields and prevent undesirable side reactions, such as hydrodefluorination.
A range of catalysts, including palladium, rhodium, and platinum-based systems, have been effectively utilized for this transformation. For instance, platinum oxide (PtO₂) has been shown to be a mild and effective catalyst for the hydrogenation of various substituted pyridines, including 2-fluoropyridine, under 50 to 70 bar of hydrogen pressure in glacial acetic acid at room temperature. asianpubs.orgresearchgate.netasianpubs.org The acidic solvent is often crucial for enhancing catalyst activity and achieving significant progress in the reaction. asianpubs.org
One significant advancement is the dearomatization-hydrogenation (DAH) process, which allows for the one-pot synthesis of all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. nih.gov This rhodium-catalyzed process overcomes challenges like catalyst poisoning and hydrodefluorination that can hinder the hydrogenation of Lewis-basic heterocycles. nih.gov
Table 1: Catalytic Hydrogenation of Fluoropyridines
| Catalyst | Substrate Example | Product | Key Features |
| PtO₂ (Adams' catalyst) | 2-Fluoropyridine | 2-Fluoropiperidine | Mild conditions; requires protic solvent like glacial acetic acid. asianpubs.org |
| Rhodium Carbene Complex | 3-Fluoropyridine | N-protected-cis-3-fluoropiperidine | One-pot dearomatization-hydrogenation (DAH) process; highly diastereoselective. nih.gov |
| Palladium on Carbon (Pd/C) | Oxazolidinone-substituted fluoropyridines | Fluorinated δ-lactams | Interrupted hydrogenation mechanism; chemoselective reduction of pyridine over phenyl rings. nih.gov |
Reductive Amination Processes
Reductive amination is a versatile and powerful strategy for constructing piperidine rings, particularly for poly-substituted derivatives. The process typically involves the reaction of a dicarbonyl compound (a dialdehyde, ketoaldehyde, or diketone) with an amine source, such as ammonium (B1175870) formate (B1220265) or a primary amine, in the presence of a reducing agent. This method facilitates a double condensation and reduction sequence in a single pot to form the heterocyclic ring.
This approach is especially valuable in the synthesis of polyhydroxypiperidines, where sugar-derived dialdehydes are used as precursors to ensure the desired stereochemistry of the hydroxyl groups. chim.it The choice of reducing agent is critical, with sodium cyanoborohydride (NaBH₃CN) being commonly employed for its mild nature and selectivity. chim.it
While not specifically documented for this compound, this methodology could theoretically be applied to a precursor such as 3,3-bis(fluoromethyl)pentane-1,5-dialdehyde to generate the target compound. The versatility of this method allows for the incorporation of various substituents on both the ring and the nitrogen atom, making it a cornerstone in the synthesis of structurally diverse piperidines. researchgate.netnih.gov
Stereoselective Synthesis of this compound Analogues
Controlling the three-dimensional arrangement of substituents on the piperidine ring is paramount for applications in medicinal chemistry. Diastereoselective and enantioselective strategies are employed to synthesize specific stereoisomers of fluorinated piperidines.
Diastereoselective Control in Piperidine Formation
Achieving a high degree of diastereoselectivity is a key challenge in the synthesis of polysubstituted piperidines. As mentioned, the catalytic hydrogenation of substituted fluoropyridines often proceeds with high diastereoselectivity, typically favoring the formation of cis-isomers. The rhodium-catalyzed dearomatization-hydrogenation (DAH) process is exemplary, yielding a variety of substituted all-cis-(multi)fluorinated piperidines. nih.gov
Another approach for achieving diastereocontrol is through Lewis acid-catalyzed ene cyclisation. The cyclisation of 4-aza-1,7-dienes activated with two ester groups, when catalyzed by methylaluminum dichloride (MeAlCl₂), produces trans-3,4-disubstituted piperidines with diastereomeric ratios exceeding 200:1. rsc.org This highlights how the choice of synthetic strategy can dictate the stereochemical outcome, providing access to different diastereomers.
Furthermore, methods have been developed for the diastereoselective synthesis of 2,4-disubstituted piperidines where complete control of selectivity can be achieved simply by altering the order of the reaction sequence, providing a flexible platform for creating diverse molecular scaffolds. acs.org
Table 2: Diastereoselective Piperidine Synthesis Methods
| Method | Substrate Type | Stereochemical Outcome | Key Reagents/Catalysts |
| Dearomatization-Hydrogenation (DAH) | Fluoropyridines | All-cis | Rhodium Carbene Complex, HBpin, H₂ nih.gov |
| Lewis Acid-Catalyzed Ene Cyclisation | 4-Aza-1,7-dienes | trans-3,4-disubstituted | MeAlCl₂ rsc.org |
| Sequential N-Acylation & Substitution | N-acylpiperidines | Controllable cis/trans | N/A (sequence-dependent) acs.org |
Enantioselective Methodologies for Fluorinated Piperidines
The synthesis of single-enantiomer fluorinated piperidines is of significant interest for pharmaceutical development. Several modern catalytic methods have been developed to achieve this goal.
One powerful strategy is the organocatalytic asymmetric aza-Michael addition. This has been successfully applied to the synthesis of a highly functionalized 3,3-difluoro-4-pyrazolo-piperidine intermediate, achieving high enantioselectivity in a concise, four-step route. nih.gov
Rhodium-catalyzed asymmetric reactions have also proven effective. For instance, an asymmetric reductive Heck reaction of arylboronic acids with a pyridine derivative can produce enantioenriched 3-substituted tetrahydropyridines, which are valuable precursors to chiral piperidines. acs.org This method demonstrates broad functional group tolerance and high enantioselectivity. acs.org
Additionally, chemo-enzymatic approaches offer a sustainable and highly selective route. Transaminase-triggered cyclizations can convert amino-aldehydes or amino-ketones into enantioenriched 2-substituted pyrrolidines and piperidines with excellent enantiomeric excesses for both (R) and (S) enantiomers. acs.org
Chemical Reactivity and Transformations of 4,4 Bis Fluoromethyl Piperidine Derivatives
Reactions Involving the Piperidine (B6355638) Nitrogen Atom
The nitrogen atom in the piperidine ring is a nucleophilic and basic center, making it the most reactive site in the molecule for a variety of common organic transformations.
N-Alkylation and N-Arylation:
The secondary amine of 4,4-bis(fluoromethyl)piperidine can be readily functionalized through N-alkylation or N-arylation. Standard N-alkylation conditions, such as reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide), are effective. These reactions are typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or hydrides such as sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. researchgate.net To avoid the formation of quaternary ammonium (B1175870) salts from over-alkylation, the reaction can be controlled by slowly adding the alkylating agent to an excess of the piperidine. researchgate.net
Another powerful method for controlled mono-alkylation is reductive amination. masterorganicchemistry.com This two-step, one-pot process involves the condensation of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly mild and selective, capable of reducing the iminium ion in the presence of the unreacted carbonyl compound. masterorganicchemistry.comorganic-chemistry.org This method avoids the issue of multiple alkylations that can occur with alkyl halides. masterorganicchemistry.com For instance, the illicit synthesis of fentanyl analogues often involves the reductive amination of a 4-piperidone (B1582916) derivative with aniline, followed by N-alkylation of the resulting 4-anilinopiperidine. un.org
The table below summarizes common conditions for the N-alkylation of piperidine derivatives.
| Reaction Type | Reagents | Solvent | Key Features |
| Direct Alkylation | Alkyl Halide, K₂CO₃ or NaH | DMF, Acetonitrile | Simple; risk of over-alkylation. researchgate.net |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ or NaBH₃CN | Dichloroethane, Methanol | Controlled mono-alkylation; broad substrate scope. masterorganicchemistry.comorganic-chemistry.org |
N-Acylation:
The piperidine nitrogen can also undergo acylation with acylating agents like acyl chlorides or anhydrides to form stable amide derivatives. These reactions are typically straightforward and proceed under standard conditions, often with a base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. N-acylation is a key step in the synthesis of many pharmacologically active piperidines, such as fentanyl analogues where anilino-piperidines are N-acylated with propionyl chloride or propionic anhydride. un.org
Chemical Transformations of the Fluoromethyl Substituents
The fluoromethyl (-CH₂F) groups are generally the most chemically inert parts of the this compound molecule. The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage and functionalization exceptionally challenging under typical synthetic conditions. rsc.org
Direct nucleophilic substitution of the fluorine atom is not a feasible reaction pathway due to the strength of the C-F bond and the poor leaving group ability of the fluoride (B91410) ion. Transformations involving the C-F bond typically require harsh conditions or specialized transition-metal catalysis, which are often incompatible with other functional groups in the molecule. researchgate.net
While methods for the selective activation of a single C-F bond in trifluoromethyl (CF₃) groups have been developed using transition metal catalysts, these are not directly applicable to fluoromethyl groups in a saturated heterocyclic system. rsc.org Similarly, recent advances in C(sp³)–F bond functionalization using highly fluorophilic organoaluminum reagents often require cryogenic temperatures and are highly specific. acs.orgnih.gov
Hydrogenation of gem-difluoroalkenes to form difluoromethyl (CHF₂) groups has been reported, but this is a reduction of a C=C bond, not a transformation of a C-F bond on a saturated carbon. nih.govacs.org Therefore, for most synthetic purposes, the two fluoromethyl groups on the this compound scaffold can be considered as stable and unreactive substituents that primarily serve to influence the steric and electronic properties of the molecule.
Reactivity at Other Positions of the Piperidine Ring
Functionalization of the C-H bonds at the carbon atoms of the piperidine ring (positions C2, C3, C5, C6) is significantly more difficult than reactions at the nitrogen atom. These C-H bonds are generally unreactive.
Modern synthetic methods have enabled the direct C-H functionalization of piperidines, but these reactions often require specific directing groups and transition-metal catalysts (e.g., rhodium or palladium). nih.govresearchgate.net The regioselectivity of these reactions is influenced by both electronic and steric factors:
C2/C6 Positions: The C-H bonds alpha to the nitrogen are electronically activated due to the potential for stabilization of intermediates. However, this position is also sterically hindered. nih.gov Functionalization at C2 is often achieved through lithiation of N-Boc protected piperidine followed by reaction with an electrophile, or through rhodium-catalyzed C-H insertion reactions. nih.govresearchgate.net
C3/C5 Positions: These positions are electronically deactivated by the inductive electron-withdrawing effect of the nitrogen atom, making direct C-H functionalization very challenging. nih.gov
C4 Position: While less electronically deactivated than C3, the C4 position is sterically accessible. However, in this compound, this position is already fully substituted.
The presence of the two electron-withdrawing fluoromethyl groups at C4 would further deactivate the adjacent C3 and C5 positions towards electrophilic attack, making functionalization at these sites even less likely. Therefore, without the use of advanced catalytic systems and directing groups, the carbon skeleton of the this compound ring is expected to be largely unreactive.
Stereochemical Implications in Reaction Outcomes (e.g., Aldol (B89426) Reactions)
Reactions involving derivatives of this compound can have significant stereochemical implications when new chiral centers are formed. The rigid, chair-like conformation of the piperidine ring and the bulky, symmetric substitution at the C4 position can influence the stereochemical outcome of reactions at other positions.
A key example is the Aldol reaction. If this compound were converted into a ketone derivative, such as N-acyl-4,4-bis(fluoromethyl)piperidin-3-one, the formation of an enolate and its subsequent reaction with an aldehyde would create two new stereocenters (at C3 and the new carbinol carbon). The diastereoselectivity of such a reaction is governed by the geometry of the enolate (Z vs. E) and the transition state of the reaction. pharmacy180.comyoutube.com
In cyclic systems, the enolate addition to an aldehyde typically proceeds through a six-membered, chair-like transition state. pharmacy180.comyoutube.com The substituents on both the enolate and the aldehyde will preferentially occupy equatorial positions to minimize steric interactions, such as 1,3-diaxial interactions. youtube.com The fixed conformation of the piperidine ring, influenced by the C4-substituents, would play a crucial role in determining the facial selectivity of the aldehyde's approach to the enolate.
While specific studies on Aldol reactions of this compound derivatives are not available, research on other substituted piperidines demonstrates that high levels of stereocontrol can be achieved. For example, Lewis acid-catalyzed ene cyclizations of 4-aza-1,7-dienes can produce trans-3,4-disubstituted piperidines with high diastereoselectivity (>200:1). nih.gov Similarly, highly diastereoselective aldol reactions have been achieved using proline-based organocatalysts, which could be applicable to piperidone systems. nih.gov The stereochemical outcome in any such reaction on a this compound derivative would need to be determined empirically, but the conformational rigidity imposed by the C4-substituents would be expected to lead to a high degree of stereocontrol.
Structural Characterization Techniques for 4,4 Bis Fluoromethyl Piperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the structure of organic molecules. For 4,4-Bis(fluoromethyl)piperidine, a complete analysis would involve ¹H, ¹³C, and ¹⁹F NMR.
¹H NMR Analysis
In a hypothetical ¹H NMR spectrum, one would expect to see signals corresponding to the protons on the piperidine (B6355638) ring and the fluoromethyl groups. The protons on the carbons adjacent to the nitrogen (C2 and C6) would likely appear as a multiplet in the downfield region (around 2.5-3.0 ppm) due to the deshielding effect of the nitrogen atom. The protons on the carbons at the C3 and C5 positions would also present as a multiplet, likely at a slightly more upfield position. The two fluoromethyl groups (CH₂F) at the C4 position would give rise to a characteristic signal, which would be a doublet due to coupling with the fluorine atom (²J-H,F coupling). The chemical shift of these protons would be significantly downfield compared to a non-fluorinated methyl group, likely in the range of 4.0-4.5 ppm.
¹³C NMR Analysis
A ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The carbon atoms of the piperidine ring would show distinct signals. The carbons adjacent to the nitrogen (C2 and C6) would appear around 45-55 ppm. The C3 and C5 carbons would be expected at a more upfield position. The quaternary carbon at the C4 position would have a unique chemical shift. The carbons of the two fluoromethyl groups would be significantly affected by the attached fluorine atoms, exhibiting a large one-bond carbon-fluorine coupling constant (¹J-C,F) and appearing as a doublet in a proton-decoupled ¹³C NMR spectrum.
¹⁹F NMR Analysis
¹⁹F NMR spectroscopy is a powerful tool for the direct observation of fluorine atoms in a molecule. For this compound, the two equivalent fluoromethyl groups would be expected to produce a single signal in the ¹⁹F NMR spectrum. This signal would be a triplet due to coupling with the two adjacent protons of the methyl group (²J-F,H coupling).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. Fragmentation would likely involve the loss of a fluoromethyl group or cleavage of the piperidine ring, providing further structural clues.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the piperidine ring and the fluoromethyl groups. A strong absorption band corresponding to the C-F stretching vibration would be a key feature, typically appearing in the region of 1000-1400 cm⁻¹. The N-H stretching vibration of the piperidine amine would also be present as a band around 3300-3500 cm⁻¹.
X-ray Crystallography for Absolute and Relative Stereochemistry
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute and relative stereochemistry of a molecule. As this compound is achiral, the primary information from X-ray crystallography would be the precise conformation of the piperidine ring (likely a chair conformation) and the exact bond lengths and angles of the fluoromethyl substituents. However, no published crystal structure for this specific compound could be located.
Computational and Theoretical Studies on 4,4 Bis Fluoromethyl Piperidine and Analogues
Conformational Analysis and Energy Minima Determination
The conformational landscape of piperidine (B6355638) derivatives is crucial to their biological activity and physical properties. For 4,4-bis(fluoromethyl)piperidine, the piperidine ring is expected to adopt a chair conformation to minimize steric and torsional strain. The key conformational question revolves around the orientation of the two fluoromethyl groups at the C4 position.
Computational methods are employed to determine the most stable conformations by calculating the potential energy surface and identifying the energy minima. The conformational preferences of fluorinated piperidines are governed by a delicate balance of several factors, including steric repulsion, electrostatic interactions (like charge-dipole interactions), and hyperconjugation. nih.govresearchgate.net For instance, studies on 3-fluoropiperidine (B1141850) have shown that hyperconjugative effects, such as electron donation from anti-periplanar C-H bonds into the σ* C-F orbital, can significantly stabilize the axial orientation of the fluorine atom. researchgate.net While steric hindrance would typically favor an equatorial position for a substituent, the interplay of these electronic effects can lead to a preference for the axial conformer. nih.govresearchgate.net
Table 1: Illustrative Conformational Energy Differences for Fluorinated Piperidine Analogues This table, based on findings for analogues like 3-fluoropiperidine, illustrates how computational chemistry can quantify the energy differences between equatorial and axial conformers. A negative ΔG value indicates a preference for the axial conformation.
| Compound/Analogue | Conformer | ΔG (Gas Phase, kcal/mol) | ΔG (Solvent, kcal/mol) |
| 3-Fluoropiperidine (HCl salt) | Axial | - | - |
| Equatorial | +2.3 | +1.9 (in Water) | |
| 3,5-Difluoropiperidine (HCl salt) | Axial | - | - |
| Equatorial | +3.7 | +3.1 (in Water) | |
| (Data adapted from computational studies on fluorinated piperidine analogues.) researchgate.net |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and properties of piperidine derivatives. nih.govresearchgate.net DFT methods, such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-311G** or 6-311++G(d,p)), provide a good balance between accuracy and computational cost. nih.govrsc.org
These studies can yield valuable information about:
Molecular Geometry: Optimization of the molecular structure to find the lowest energy arrangement of atoms.
Electronic Stability and Reactivity: Calculations of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), help in understanding the kinetic stability and chemical reactivity of the molecule. researchgate.net
Charge Distribution: Analysis of the molecular electrostatic potential (MEP) surface can identify nucleophilic and electrophilic sites within the molecule. researchgate.net
Thermodynamic Properties: DFT can be used to predict thermodynamic quantities like heats of formation (HOFs) through methods such as isodesmic reactions. nih.gov
For fluorinated piperidines, DFT calculations have been instrumental in understanding how fluorination impacts electronic properties and conformational preferences. nih.gov For example, NBO (Natural Bond Orbital) analysis can be used to quantify the stabilization energies from hyperconjugative interactions, providing a deeper understanding of effects like the fluorine gauche effect. researchgate.netrsc.org
Table 2: Typical Parameters and Applications of DFT in Piperidine Research
| DFT Functional/Basis Set | Application | Investigated Properties | Reference |
| B3LYP/6-311G** | Thermodynamic Properties | Heats of Formation (HOFs), Bond Dissociation Energies (BDE) | nih.gov |
| B3LYP/6-311++G(d,p) | Aromaticity and Stability | Geometric and Magnetic Indices of Aromaticity, NBO Analysis | rsc.org |
| B3LYP/6-31G(d,p) | Electronic Properties | FMOs, Global Chemical Reactivity Descriptors (GCRD), MEP Surface | researchgate.net |
| M06-2X/def2-QZVPP | Conformational Analysis | Free Enthalpy Differences (ΔG) between conformers | researchgate.net |
Investigation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like substituted piperidines. nih.gov By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, crucially, the transition states that connect them.
For the synthesis of this compound or its analogues, theoretical studies can:
Model Reaction Pathways: Propose and evaluate different synthetic routes, such as intramolecular cyclizations or catalytic hydrogenations. nih.govacs.org
Calculate Activation Energies: Determine the energy barrier (activation energy) for each step by locating the transition state structure. This helps in predicting the feasibility and rate of a reaction.
Analyze Transition State Geometry: The geometry of the transition state provides insight into the stereochemical outcome of a reaction, such as the diastereoselectivity observed in the hydrogenation of fluoropyridines. nih.gov
While specific mechanistic studies on the synthesis of this compound are not detailed in the provided search results, the general approach would involve using DFT to calculate the energies of all stationary points along a proposed reaction coordinate. For example, in a radical-mediated cyclization to form a piperidine ring, computations could help understand the competition between the desired cyclization and potential side reactions. nih.gov
Prediction of Spectroscopic Parameters
Theoretical calculations can accurately predict various spectroscopic parameters, which serves as a powerful method for structure verification and interpretation of experimental spectra. By calculating these parameters for a proposed structure, they can be compared with experimental data to confirm the identity and conformation of the synthesized compound.
NMR Spectroscopy: DFT calculations can predict the chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F nuclei, as well as spin-spin coupling constants (J). The comparison between calculated and experimental NMR data is a primary tool for conformational analysis of fluorinated piperidines. nih.govresearchgate.net For instance, the value of the ³J(¹⁹F,¹H) coupling constant is highly dependent on the dihedral angle and can be used to determine the axial or equatorial orientation of a fluorine substituent. nih.gov
Vibrational Spectroscopy (IR and Raman): Quantum chemical calculations can compute the vibrational frequencies and intensities of a molecule. researchgate.net These theoretical spectra can be compared with experimental Infrared (IR) and Raman spectra to aid in peak assignment. DFT methods have been successfully used to reproduce and interpret the Surface-Enhanced Raman Scattering (SERS) spectrum of piperidine, demonstrating the power of these predictive tools. mdpi.com
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations are excellent for studying static structures and energy minima, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like piperidine derivatives in a simulated biological environment, such as in a solvent box. researchgate.netnih.gov
In a typical MD simulation, the motion of every atom in the system is calculated over time by solving Newton's equations of motion. This generates a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings. Key analyses performed on MD trajectories include:
Root-Mean-Square Deviation (RMSD): Tracks the change in the molecule's conformation from a reference structure, indicating its stability. researchgate.net
Hydrogen Bonding: Analyzes the formation and breaking of hydrogen bonds over time. researchgate.net
Solvent-Accessible Surface Area (SASA): Measures the surface area of the molecule exposed to the solvent, which is relevant for understanding solubility and interactions. researchgate.net
For fluorinated piperidines, MD simulations can reveal the dynamic equilibrium between different conformers and the influence of the solvent on this equilibrium. researchgate.nettechnion.ac.il This is crucial as solvation and solvent polarity have been shown to play a major role in the conformational preferences of these compounds. nih.govtechnion.ac.il
Applications of 4,4 Bis Fluoromethyl Piperidine As a Versatile Synthetic Building Block
Scaffold in the Construction of Complex Organic Molecules
The piperidine (B6355638) ring is a prevalent scaffold in numerous natural products and pharmaceuticals. mdpi.com The introduction of two fluoromethyl groups at the 4-position could significantly influence the lipophilicity, metabolic stability, and conformational preferences of molecules incorporating this scaffold. In medicinal chemistry, for instance, such a building block could be used to synthesize novel analogues of existing drugs, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. The synthesis of tetracyclic bis-piperidine alkaloids, for example, showcases the utility of the piperidine core in complex natural product synthesis. mdpi.com
Role in the Development of Advanced Materials
Fluorinated polymers and materials often exhibit unique properties, including thermal stability, chemical resistance, and low surface energy. While there is no direct evidence of 4,4-Bis(fluoromethyl)piperidine being used in advanced materials, it is conceivable that it could serve as a monomer or an additive. For example, hindered amine light stabilizers (HALS), which are often based on substituted piperidines like Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, are crucial for preventing the degradation of polymers. sigmaaldrich.com The fluorine content in a hypothetical polymer derived from this compound could enhance these protective properties.
Utility in Catalyst Design and Ligand Development (e.g., Fluorinated Phosphine (B1218219) Ligands)
Fluorinated ligands have gained prominence in catalysis. The electron-withdrawing nature of fluorine can modulate the electronic properties of a metal center, influencing the catalyst's activity and selectivity. nih.govresearchgate.net While no fluorinated phosphine ligands derived from this compound are reported, the synthesis of such ligands could be a promising research direction. The piperidine nitrogen could be functionalized with phosphine groups, and the fluoromethyl substituents would be expected to impact the ligand's steric and electronic properties.
Application in the Synthesis of Chemical Probes
Chemical probes are essential tools for studying biological systems. nih.gov Fluorine-18 is a commonly used radionuclide in positron emission tomography (PET), and fluorinated molecules are often developed as PET imaging agents. nih.govresearchgate.net Although no probes based on this compound have been described, its structure is amenable to radiolabeling with fluorine-18. A [¹⁸F]-labeled version of this compound could potentially be explored as a novel PET tracer for imaging specific biological targets, provided it exhibits appropriate binding affinity and selectivity.
Future Research Directions and Perspectives for 4,4 Bis Fluoromethyl Piperidine Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of fluorinated piperidines, particularly those with multiple fluorine atoms, can be challenging and often relies on multi-step, resource-intensive methods. nih.gov A primary future objective will be the development of more efficient and sustainable synthetic pathways to access 4,4-Bis(fluoromethyl)piperidine and its derivatives.
Current strategies for creating similar fluorinated piperidines often involve the hydrogenation of corresponding fluoropyridine precursors. nih.govnih.govacs.org Researchers have successfully used both rhodium- and palladium-based catalysts for this transformation, with palladium catalysis showing robustness in the presence of air and moisture. acs.orgmdpi.com Future work on this compound will likely adapt these dearomatization-hydrogenation strategies. A key challenge will be the synthesis of the requisite 4,4-bis(fluoromethyl)pyridine precursor.
Green chemistry principles will be central to these developments. This includes exploring:
Catalytic Hydrogenation: Expanding the use of heterogeneous catalysts, like palladium on carbon, which are robust, recyclable, and allow for simpler product isolation. nih.govacs.org
One-Pot Reactions: Designing tandem or cascade reactions that combine multiple synthetic steps into a single operation, reducing solvent waste and purification steps. nih.govmdpi.com For instance, a one-pot process could involve the creation of the piperidine (B6355638) ring followed immediately by functionalization.
Enzymatic Synthesis: Harnessing enzymes like fluorinases, lipases, or transaminases could offer highly selective and environmentally benign routes to fluorinated compounds under mild conditions. nih.gov While challenging, creating an enzymatic pathway to a non-natural product like this compound would be a significant breakthrough.
| Synthetic Strategy | Potential Advantages for this compound | Key Research Challenges |
| Hydrogenation of Pyridines | Utilizes readily available pyridine (B92270) precursors; established methods exist for related compounds. nih.govacs.org | Synthesis of the specific 4,4-bis(fluoromethyl)pyridine starting material; controlling hydrodefluorination. |
| Multi-component Reactions (MCRs) | High atom economy and efficiency by combining multiple reactants in one step. mdpi.com | Designing an MCR that incorporates the bis(fluoromethyl) moiety effectively. |
| Enzymatic/Biocatalytic Routes | High selectivity (enantio- and regioselectivity); mild reaction conditions; sustainable. nih.gov | Engineering or discovering an enzyme capable of constructing this specific fluorinated heterocycle. |
| Ring-Closing Metathesis | Powerful tool for ring formation; tolerant of various functional groups. | Synthesis of suitable acyclic precursors containing the gem-difluoromethyl group. |
Exploration of Novel Reactivity and Functionalization Strategies
With efficient access to the this compound core, the next frontier will be to explore its reactivity and develop strategies for its selective functionalization. This will unlock a vast chemical space for creating diverse derivatives.
Future research will likely focus on several key areas:
N-Functionalization: The secondary amine of the piperidine ring is a prime handle for modification. Research will involve standard alkylation and acylation reactions to install a wide variety of substituents, which is crucial for tuning the molecule's properties for applications in drug discovery.
C-H Functionalization: Direct functionalization of the piperidine ring's C-H bonds is a powerful and atom-economical strategy. rsc.org While the electron-withdrawing nature of the bis(fluoromethyl) group will influence the reactivity of adjacent C-H bonds, rhodium-catalyzed C-H insertion reactions, which have been used for other piperidines, could be adapted. nih.gov This would allow for the introduction of aryl or acetate (B1210297) groups at the C-2, C-3, or C-5 positions.
Reactivity of the gem-Bis(fluoromethyl) Group: The C-F bond is exceptionally strong, but the reactivity of the difluoromethyl group can be harnessed. For example, selective monodefluorination using frustrated Lewis pairs has been demonstrated for gem-difluoromethyl groups, which could open pathways to monofluoroalkene derivatives. nih.gov
| Functionalization Target | Method | Potential Outcome |
| Piperidine Nitrogen | Alkylation, Acylation, Arylation | Introduction of diverse side chains to modulate solubility, lipophilicity, and biological target engagement. |
| Piperidine Ring C-H Bonds | Directed or undirected C-H activation (e.g., with Rh or Pd catalysts). nih.govresearchgate.net | Site-selective introduction of new C-C or C-heteroatom bonds without pre-functionalization. |
| gem-Bis(fluoromethyl) Group | Selective C-F activation/functionalization. nih.gov | Transformation into other valuable fluorinated motifs, such as monofluoroalkenes. |
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the exploration of this compound's chemical space, modern synthesis technologies will be indispensable. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch chemistry, including enhanced safety, reproducibility, and the ability to rapidly generate compound libraries.
Flow Chemistry: Continuous flow reactors are particularly well-suited for handling hazardous reagents or highly exothermic reactions, which can be involved in fluorination or hydrogenation processes. tib.eu A future goal would be to develop a telescoped flow process for the synthesis of this compound, where crude intermediates are passed directly from one reactor to the next without isolation. This would dramatically improve efficiency and safety.
Automated Synthesis: Automated platforms can be used to perform high-throughput experimentation to quickly optimize reaction conditions for both the synthesis and subsequent functionalization of the core scaffold. By coupling an automated synthesizer with high-throughput purification and analysis, libraries of this compound derivatives could be generated and screened for desired properties in a fraction of the time required by manual methods.
Expanding Applications in Emerging Fields of Chemical Science
The unique combination of a piperidine ring and a gem-difluoromethyl group suggests that this compound could be a valuable building block in several emerging fields.
Medicinal Chemistry: The piperidine scaffold is a privileged structure in drug discovery, and the inclusion of fluorine can enhance metabolic stability, binding affinity, and membrane permeability. nih.govencyclopedia.pub The gem-difluoromethylene group can act as a bioisostere for a ketone or ether, potentially improving a drug candidate's profile. nih.gov Future research will involve synthesizing derivatives of this compound and screening them for activity against various biological targets, including enzymes and G-protein coupled receptors implicated in diseases of the central nervous system, inflammation, and metabolic disorders. nih.govnih.gov
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine is a common strategy in the design of modern pesticides and herbicides to increase efficacy and stability. The this compound scaffold could serve as a novel core for the development of next-generation agrochemicals.
Materials Science: Fluorinated compounds possess unique physical properties, such as high thermal stability and distinct polarity. Fluorinated piperidinium (B107235) salts have been investigated as components of fluorinated ionic liquids (FILs). nih.gov Future work could explore the synthesis of ionic liquids derived from this compound and evaluate their properties, such as viscosity, conductivity, and gas solubility, for applications in batteries, lubrication, or as specialized solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
